molecular formula C11H10O B12535769 2-Benzylfuran

2-Benzylfuran

Cat. No.: B12535769
M. Wt: 158.20 g/mol
InChI Key: MLRBNIXMTWSDJU-UHFFFAOYSA-N
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Description

2-Benzylfuran is an organic compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with a benzyl group attached at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzylfuran can be synthesized through several methods. One common approach involves the cyclization of 2-allylphenols using a palladium-catalyzed reaction. Another method includes the use of 5-benzyl-2-furoic acid as a precursor, which undergoes decarboxylation to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency of the synthesis. For example, the use of copper iodide as a catalyst in a one-pot synthesis has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylfuran undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid.

    Reduction: Hydrogenation of this compound can produce 2-benzyl-2,3-dihydrobenzofuran.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, with reagents such as bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products:

    Oxidation: Benzofuran-2-carboxylic acid.

    Reduction: 2-Benzyl-2,3-dihydrobenzofuran.

    Substitution: 2-Bromo-2-benzylfuran, 2-Nitro-2-benzylfuran.

Mechanism of Action

The mechanism of action of 2-Benzylfuran and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives have been found to inhibit the activity of enzymes like tyrosinase and carbonic anhydrase, which are involved in various physiological processes . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

  • 2-Benzoylbenzofuran
  • Aurones
  • Benzofuran-2-carboxylic acid

Properties

IUPAC Name

2-benzylfuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRBNIXMTWSDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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